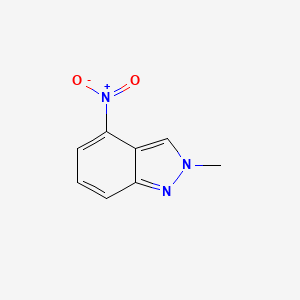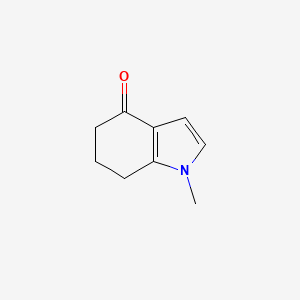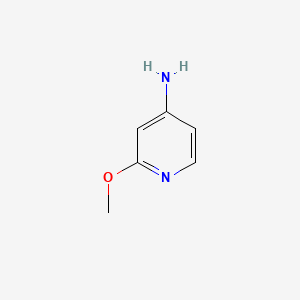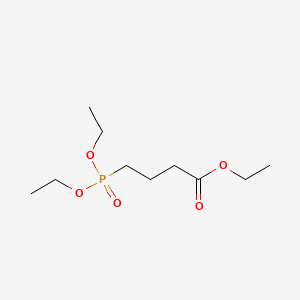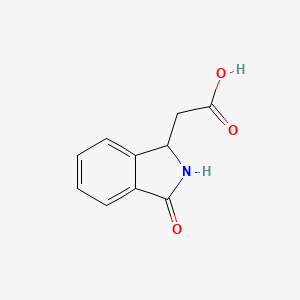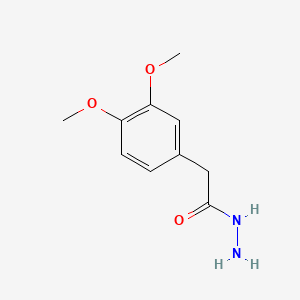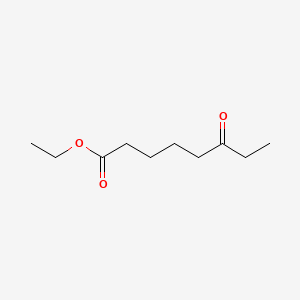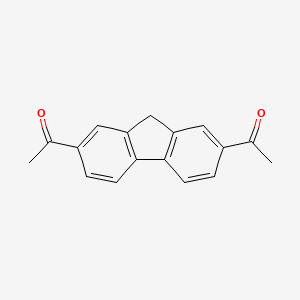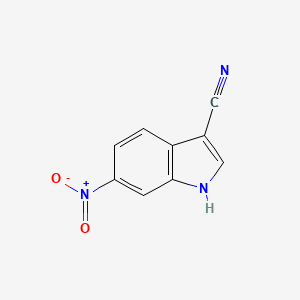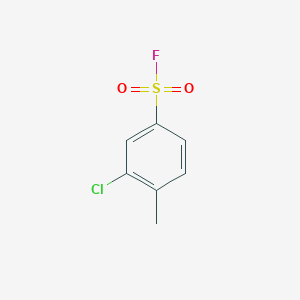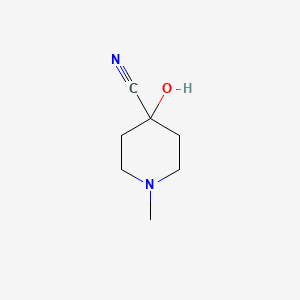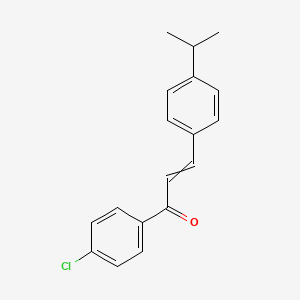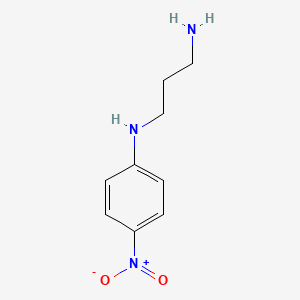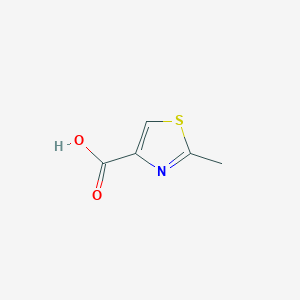![molecular formula C14H11NO3 B1296370 5H-chromeno[2,3-b]pyridin-7-ylacetic acid CAS No. 52549-07-2](/img/structure/B1296370.png)
5H-chromeno[2,3-b]pyridin-7-ylacetic acid
Übersicht
Beschreibung
5H-chromeno[2,3-b]pyridin-7-ylacetic acid, also known as CPA, is a chemical compound that has gained recognition in various scientific fields. It has a linear formula of C15H13NO3 .
Synthesis Analysis
The synthesis of chromeno[2,3-b]pyridines involves multicomponent and pseudo-multicomponent synthetic approaches and one-pot transformations based on the reactions of carbonyl compounds, malononitrile or its derivatives, and CH-acids . Examples of the use of various catalysts, microwave and ultrasonic radiation, as well as electric current for the implementation of multicomponent transformations of this type are given .Molecular Structure Analysis
The molecular structure of 5H-chromeno[2,3-b]pyridin-7-ylacetic acid is represented by the linear formula C15H13NO3 . The molecular weight is 255.276 .Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
Research highlights the importance of hybrid catalysts in the synthesis of complex heterocyclic structures, such as pyranopyrimidines, which share a similar complexity to "5H-chromeno[2,3-b]pyridin-7-ylacetic acid". These catalysts include organocatalysts, metal catalysts, and nanocatalysts, underscoring their versatility in creating pharmacologically significant scaffolds with broad applicability in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Corrosion Inhibition
Quinoline derivatives, closely related to chromeno[2,3-b]pyridines, have been studied for their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces, illustrating the potential for "5H-chromeno[2,3-b]pyridin-7-ylacetic acid" derivatives in materials science, particularly in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).
Organic Synthesis and Pharmacological Importance
The review on the synthetic protocols for benzo[c]chromen-6-ones and the pharmacological significance of these compounds suggest a related area of research where "5H-chromeno[2,3-b]pyridin-7-ylacetic acid" could be involved. These compounds serve as core structures in secondary metabolites with considerable pharmacological importance, pointing to potential applications in drug development and synthetic organic chemistry (Mazimba, 2016).
Catalysis and Drug Applications
Studies on heterocyclic N-oxide molecules, including those derived from pyridine, demonstrate their utility in organic synthesis, catalysis, and drug applications. These compounds, owing to their versatility as synthetic intermediates and biological significance, provide a framework for considering "5H-chromeno[2,3-b]pyridin-7-ylacetic acid" in similar contexts, highlighting its potential in catalysis and pharmaceuticals (Li et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(17)7-9-3-4-12-11(6-9)8-10-2-1-5-15-14(10)18-12/h1-6H,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCLXFOOVXFBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC=C2)OC3=C1C=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314253 | |
| Record name | MLS003115531 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid | |
CAS RN |
52549-07-2 | |
| Record name | MLS003115531 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003115531 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

